molecular formula C11H12N2OS B183456 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro- CAS No. 40106-31-8

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-

Cat. No. B183456
CAS RN: 40106-31-8
M. Wt: 220.29 g/mol
InChI Key: SMKVVKXYWCYSDN-UHFFFAOYSA-N
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Description

“4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-” is a chemical compound with the molecular formula C11H12N2OS . It has a molecular weight of 220.29 g/mol . The compound is also known by several synonyms, including 40106-31-8, 3,5,6,7,8,9-hexahydro-4H-cyclohepta [4,5]thieno [2,3-d]pyrimidin-4-one, and others .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta [b]thiophene-3-carboxylate was treated with acetonitrile in the presence of hydrochloric acid gas to give 2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta [b]thieno pyrimidin-4-one .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the canonical SMILES string: C1CCC2=C (CC1)SC3=C2C (=O)NC=N3 . The InChI representation is InChI=1S/C11H12N2OS/c14-10-9-7-4-2-1-3-5-8 (7)15-11 (9)13-6-12-10/h6H,1-5H2, (H,12,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.29 g/mol and an XLogP3-AA value of 2.5 . The XLogP3-AA value is a measure of the compound’s lipophilicity, which can influence its absorption and distribution within the body .

Scientific Research Applications

Importance of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, including structures related to "4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one," have been extensively studied for their potential in drug discovery and development. These compounds exhibit a wide range of biological activities and pharmacological properties. For instance, the synthesis and application of dihydropyrimidinones (DHPMs) through the Biginelli Reaction showcase their significance in creating bioactive molecules for therapeutic purposes (Panda, Khanna, & Khanna, 2012). This reaction has been optimized using green chemistry principles, underscoring an environmentally friendly approach to synthesizing pyrimidine derivatives with potential medicinal applications.

Role in Anticancer and Antibacterial Research

Pyrimidine cores are foundational elements in the development of compounds with anticancer and antibacterial properties. Research on pyrimidine derivatives has led to the identification of molecules with promising anticancer activities. Various studies have investigated the structure-activity relationships (SARs) of these compounds, revealing their potential to inhibit cancer cell growth through different mechanisms. A review highlighted the anticarcinogenic and toxic properties of organotin(IV) complexes with pyrimidine derivatives, showcasing their effectiveness in treating cancer with minimal side effects (Ali, Shahzadi, & Imtiaz-ud-Din., 2018). Another comprehensive review on pyrimidine analogs discussed their versatility in addressing a multitude of biological targets, including antiviral, antimicrobial, and anti-inflammatory effects, further highlighting their importance in medicinal chemistry (JeelanBasha & Goudgaon, 2021).

Synthesis and Characterization for Drug Development

The synthesis and characterization of pyrimidine derivatives are critical steps in exploring their potential as therapeutic agents. Techniques such as the Biginelli Reaction have been refined to produce a variety of pyrimidine-based compounds efficiently. These methods contribute to the development of new drugs by providing a diverse array of pyrimidine derivatives for pharmacological testing. The adaptability of pyrimidine scaffolds allows for the exploration of novel drug candidates with enhanced biological activities and reduced toxicity profiles. Studies focusing on the synthesis, characterization, and in-vitro activity of these compounds, such as anti-inflammatory properties, underscore their potential in the drug development process (Gondkar, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name

8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-10-9-7-4-2-1-3-5-8(7)15-11(9)13-6-12-10/h6H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKVVKXYWCYSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193150
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-

CAS RN

40106-31-8
Record name 1,5,6,7,8,9-Hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40106-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one
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